molecular formula C10H16Cl2N2O2S B2673453 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride CAS No. 2094273-37-5

2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride

Cat. No.: B2673453
CAS No.: 2094273-37-5
M. Wt: 299.21
InChI Key: OAWHFLDZNJPIBU-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride is a compound that features a piperidine ring, a thiazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride typically involves the formation of the piperidine and thiazole rings followed by their coupling. One common method involves the reaction of piperidine with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)8-6-12-9(15-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWHFLDZNJPIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC=C(S2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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